molecular formula C12H19NO2 B2742505 3-(benzyloxy)-2-methoxy-2-methylpropan-1-amine CAS No. 176848-24-1

3-(benzyloxy)-2-methoxy-2-methylpropan-1-amine

Cat. No.: B2742505
CAS No.: 176848-24-1
M. Wt: 209.289
InChI Key: HELYWKYLNYYXDZ-UHFFFAOYSA-N
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Description

3-(benzyloxy)-2-methoxy-2-methylpropan-1-amine: is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxy-2-methoxy-2-methyl-1-propanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(benzyloxy)-2-methoxy-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-benzyloxy-2-methoxy-2-methyl-1-propanamine involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors. The amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Benzyloxy-2-methyl-1-propanol
  • 3-Methoxy-2-methyl-1-propanamine
  • 2-Methoxy-2-methyl-1-propanamine

Comparison: 3-(benzyloxy)-2-methoxy-2-methylpropan-1-amine is unique due to the presence of both benzyloxy and methoxy groups on the same molecule. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the benzyloxy group enhances lipophilicity and membrane permeability, while the methoxy group can influence metabolic stability and reactivity .

Properties

IUPAC Name

2-methoxy-2-methyl-3-phenylmethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(9-13,14-2)10-15-8-11-6-4-3-5-7-11/h3-7H,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELYWKYLNYYXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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